

Demethyleneberberine Chloride: A Technical Guide to Preclinical Research

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Compound of Interest

Compound Name: Demethyleneberberine chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine (DMB), a primary metabolite of the well-known isoquinoline alkaloid berberine, has emerged as a compound of significant pharmacological interest.^[1] Found as an active component in the traditional Chinese medicinal herb Cortex Phellodendri, DMB exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.^{[1][2][3]} Its structural difference from berberine—the absence of a methylenedioxy bridge—significantly alters its biological and pharmacokinetic properties, making it a promising candidate for therapeutic development.^[1] This technical guide provides a comprehensive overview of the preclinical research on **demethyleneberberine chloride**, focusing on its mechanisms of action, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

Demethyleneberberine chloride is a protoberberine alkaloid.^[1] Its key chemical and physical characteristics are summarized below.

Property	Value	Source
Chemical Formula	C ₁₉ H ₁₈ ClNO ₄	[3]
Molecular Weight	359.81 g/mol	[3]
CAS Number	16705-03-6 (chloride)	[3]
IUPAC Name	2,3-dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride	[3]
Appearance	Yellow powder	[1]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)	[1]

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that DMB has distinct advantages over its parent compound, berberine. A key finding is its enhanced bioavailability.

Pharmacokinetic Parameters

Studies in rats and mice have provided initial data on the absorption, distribution, and excretion of DMB following intragastric administration.[2][4]

Parameter	Rats	Mice	Source
Time to Peak (Tmax)	< 5 minutes	< 5 minutes	[2][4]
Bioavailability	4.47% - 5.94%	4.47% - 5.94%	[2][4]

Note: The bioavailability of DMB is notably higher than that of berberine, which is reported to be less than 1%.[2][5]

Absorption, Distribution, and Excretion

- Absorption: DMB is rapidly absorbed, with plasma concentrations peaking within 5 minutes of oral administration in both rats and mice.[\[2\]](#)[\[4\]](#)
- Distribution: Like berberine, DMB is widely distributed in various tissues.[\[2\]](#)[\[6\]](#)
- Metabolism: DMB itself is a major metabolite of berberine.[\[2\]](#) Further metabolism of DMB likely occurs, similar to other berberine metabolites which undergo glucuronide conjugation.[\[5\]](#)
- Excretion: The total excretion of DMB in the urine, feces, and bile has been measured to be between 7.28% and 9.77% in animal models.[\[4\]](#)

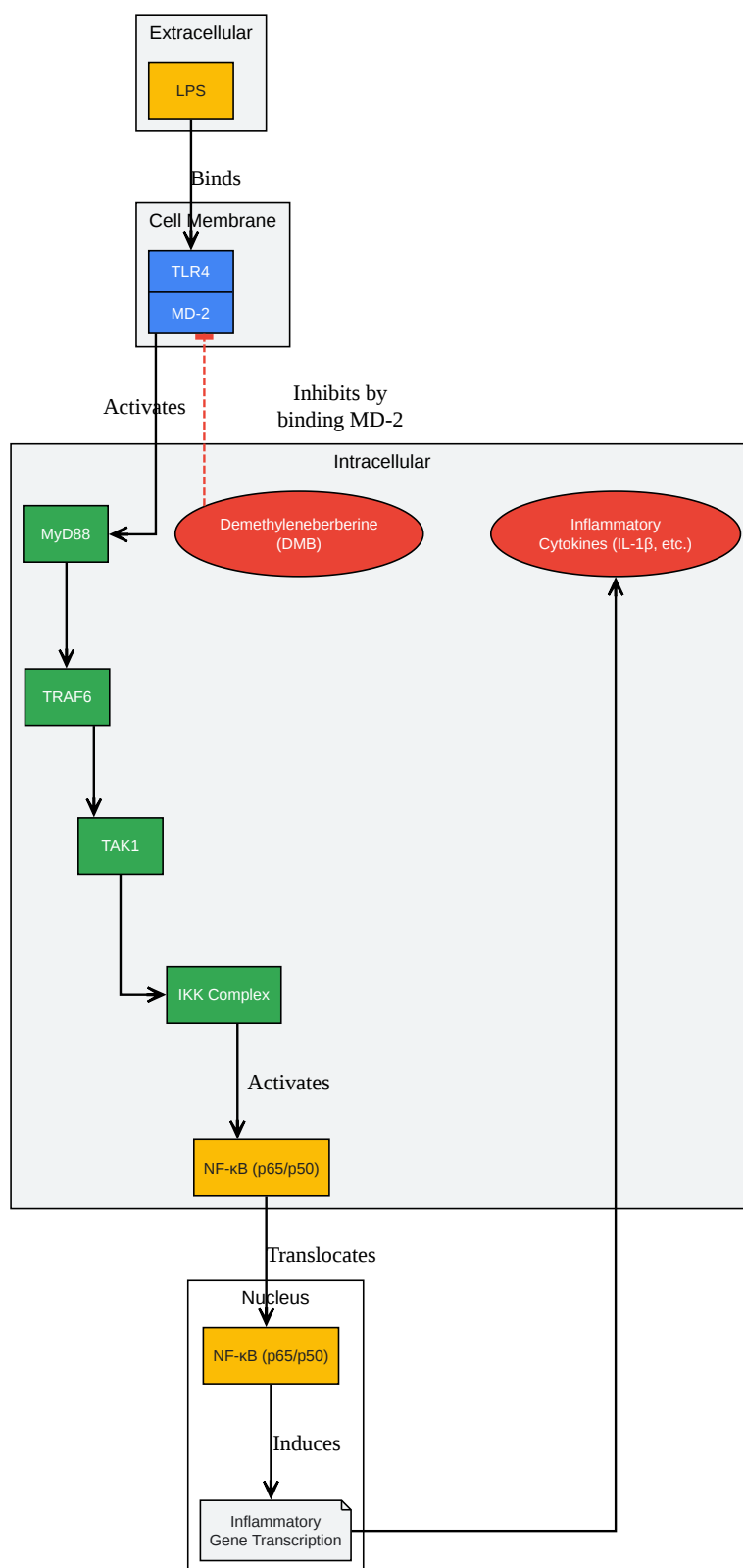
Mechanisms of Action and Biological Activities

Preclinical research has identified several key signaling pathways modulated by DMB, underlying its therapeutic potential in various disease models.

Anti-inflammatory Activity

DMB demonstrates potent anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD) and sepsis.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Inhibition of TLR4 Signaling: DMB has been shown to directly target Myeloid Differentiation Protein-2 (MD-2), an essential co-receptor for Toll-like Receptor 4 (TLR4).[\[8\]](#)[\[9\]](#)[\[10\]](#) By embedding into the hydrophobic pocket of MD-2, DMB blocks the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS), thereby inhibiting both MyD88-dependent and -independent downstream pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#) This leads to a reduction in the maturation of pro-inflammatory cytokines like IL-1 β .[\[11\]](#)
- Inhibition of NF- κ B Pathway: A major consequence of TLR4 inhibition is the suppression of the NF- κ B signaling pathway, a central regulator of inflammation.[\[7\]](#)[\[12\]](#) DMB's action alleviates colitis and other inflammatory responses by inhibiting this pathway.[\[7\]](#)[\[12\]](#)
- Modulation of T-helper Cells: DMB helps to regulate the balance of T-helper (Th) cells, which is often dysregulated in inflammatory conditions like colitis.[\[7\]](#)[\[12\]](#)



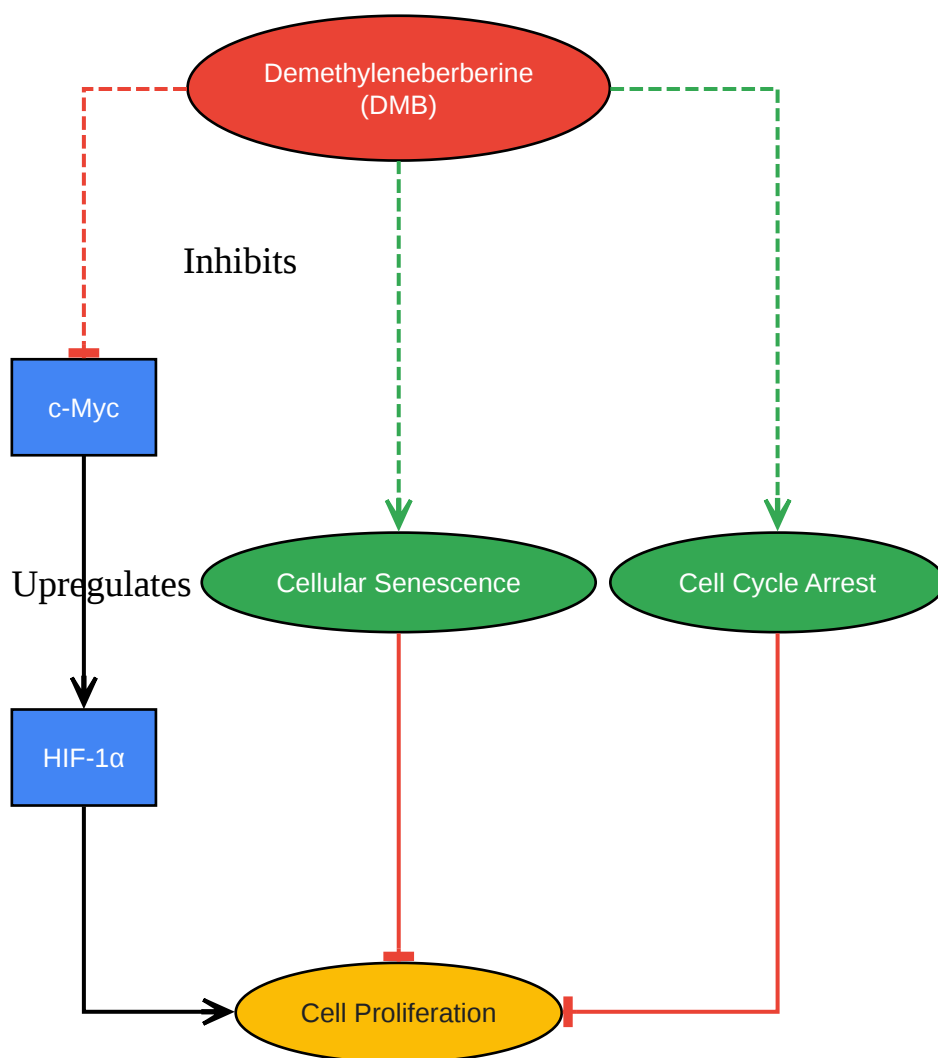
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Caption: DMB inhibits the TLR4/MD-2 signaling pathway.

Anticancer Activity

DMB has shown significant potential in oncology, particularly against non-small cell lung cancer (NSCLC).[\[13\]](#)

- **Induction of Cell Cycle Arrest and Senescence:** DMB effectively inhibits the proliferation of NSCLC cells by inducing cell cycle arrest and triggering cellular senescence.[\[13\]](#)
- **Inhibition of c-Myc/HIF-1 α Pathway:** The anticancer effects of DMB are mediated through the downregulation of the c-Myc/HIF-1 α signaling pathway.[\[13\]](#) c-Myc is an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1 α), and by decreasing c-Myc expression, DMB subsequently suppresses HIF-1 α , which plays a crucial role in tumor progression and cell survival.[\[13\]](#)
- **Suppression of EMT:** DMB can also inhibit cell migration by suppressing the epithelial-mesenchymal transition (EMT) process in cancer cells.[\[13\]](#)



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Caption: DMB inhibits NSCLC progression via the c-Myc/HIF-1 α pathway.

Metabolic Regulation

DMB plays a role in metabolic regulation, primarily through the activation of a key energy-sensing enzyme.

- **AMPK Activation:** DMB is an activator of AMP-activated protein kinase (AMPK).[2][12] AMPK is a central regulator of cellular energy homeostasis. Its activation by DMB suggests potential therapeutic applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[12][14] Activating AMPK can lead to beneficial downstream effects such as increased fatty acid oxidation and decreased lipid synthesis.[2]

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